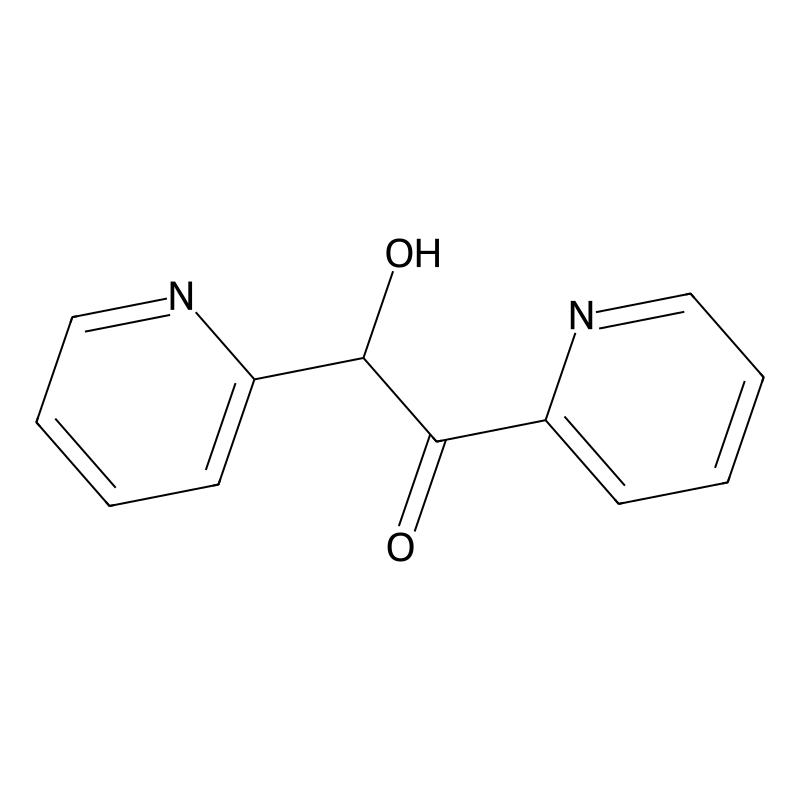

alpha-Pyridoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications:

- Organic synthesis: Alpha-pyridoin possesses a unique chemical structure with two pyridine rings and a ketone group, which could potentially be useful in organic synthesis as a building block or reactant for the creation of more complex molecules. However, further research is needed to explore its specific reactivity and synthetic potential.

Current Research:

- Limited studies: A search for scientific literature on alpha-pyridoin reveals a limited number of studies investigating its properties or applications. Most available information focuses on its basic physical and chemical characteristics, such as its molecular formula, CAS number, and melting point [].

Future Directions:

- Further exploration: Given its unique structure, alpha-pyridoin might hold potential for various scientific applications. However, further research is needed to explore its:

- Reactivity: In-depth studies are needed to understand its reactivity profile towards different chemical transformations, which could inform its potential use in organic synthesis.

- Biological activity: Studies are needed to investigate any potential biological activity of alpha-pyridoin, such as its interaction with specific enzymes or receptors.

- Material science applications: The presence of two pyridine rings suggests potential for exploration in material science applications, but further research is necessary to understand its suitability and properties in this context.

Alpha-Pyridoin, chemically known as 2-hydroxy-1-pyridin-2-one, is an organic compound with the molecular formula C₁₂H₁₀N₂O₂. It is characterized by a pyridine ring that is substituted with a hydroxyl group and a carbonyl group, making it a member of the pyridone family. Alpha-Pyridoin exhibits a unique structure that contributes to its diverse chemical properties and biological activities. The compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications and interesting reactivity .

- Condensation Reactions: Alpha-Pyridoin can react with aldehydes or ketones to form imines or other derivatives, which are significant in synthesizing complex organic molecules .

- Oxidation Reactions: The presence of hydroxyl groups allows alpha-Pyridoin to be oxidized to form corresponding ketones or quinones, which may exhibit enhanced biological activity .

- Substitution Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents .

These reactions highlight the versatility of alpha-Pyridoin in organic synthesis and its potential for creating novel compounds.

Alpha-Pyridoin exhibits notable antioxidant activity, which has been extensively studied. Research indicates that it can scavenge free radicals through mechanisms such as hydrogen atom transfer and single electron transfer, thereby protecting cells from oxidative stress . Additionally, derivatives of alpha-Pyridoin have shown promise in:

- Anti-inflammatory Effects: Some studies suggest that alpha-Pyridoin may modulate inflammatory pathways, contributing to its therapeutic potential .

- Antimicrobial Properties: Certain derivatives have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents .

The biological activities of alpha-Pyridoin make it a candidate for further research in pharmacology and therapeutic applications.

Alpha-Pyridoin can be synthesized through several methods:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both pyridine and carbonyl functionalities under acidic or basic conditions.

- Hydroxylation of Pyridine Derivatives: Hydroxylation reactions can convert pyridine derivatives into alpha-Pyridoin using oxidizing agents.

- Condensation Reactions: Reacting 2-pyridone with aldehydes or ketones under controlled conditions can yield alpha-Pyridoin and its derivatives .

These synthesis methods allow for the production of alpha-Pyridoin and its derivatives for further study and application.

Alpha-Pyridoin finds application in various fields:

- Medicinal Chemistry: Due to its antioxidant and anti-inflammatory properties, it is being explored as a potential therapeutic agent for diseases related to oxidative stress.

- Agricultural Chemistry: Compounds derived from alpha-Pyridoin are being investigated for their potential use as pesticides or fungicides due to their antimicrobial properties.

- Material Science: Its unique chemical structure allows for the development of novel materials with specific electronic or optical properties .

These applications underscore the compound's versatility and importance in research and industry.

Interaction studies involving alpha-Pyridoin focus on its ability to form complexes with metal ions and other biological molecules. Research indicates that:

- Alpha-Pyridoin can chelate metal ions, which may enhance its antioxidant properties by stabilizing reactive species.

- Studies have shown that alpha-Pyridoin interacts with proteins and enzymes, potentially modulating their activity through binding interactions .

These interactions are critical for understanding the compound's mechanism of action in biological systems.

Alpha-Pyridoin shares structural similarities with several other compounds within the pyridine and pyridone families. Here are some notable comparisons:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | Similar hydroxyl group; lacks carbonyl functionality | Less potent antioxidant activity compared to alpha-Pyridoin |

| 3-Hydroxypyridinone | Contains a hydroxyl group at position 3 | Different reactivity patterns; may have different biological activities |

| 4-Pyridon | Exhibits similar antioxidant properties | Structural differences lead to varied solubility and reactivity |

| 6-Hydroxypicolinic acid | Contains additional carboxylic functionality | Enhanced solubility; different biological implications |

The uniqueness of alpha-Pyridoin lies in its specific arrangement of functional groups, which contributes to its distinct reactivity and biological activity compared to these similar compounds.

Alpha-Pyridoin (α-Pyridoin), chemically known as 2-hydroxy-1,2-di(pyridin-2-yl)ethanone, represents an important class of heterocyclic enediols that has been studied for decades. The compound's structural understanding was significantly advanced by Friedrich Cramer and Werner Krum in their 1953 publication "Zur Konstitution des α-Pyridoins" (On the Constitution of α-Pyridoin). This pioneering work established the fundamental structural characteristics of the compound and created the foundation for subsequent investigations into its chemical behavior and applications.

The development of alpha-Pyridoin research parallels the broader evolution of heterocyclic chemistry in the mid-20th century, when organic chemists were actively exploring novel structural patterns and their potential applications. The compound emerged as an intriguing subject due to its unique enediol structure containing pyridine rings, which conferred distinctive chemical properties not commonly found in other organic compounds of that era. Early research focused primarily on determining its constitutional properties and basic chemical behavior, with gradually expanding interest in its derivatives and applications.

Significance in Organic Chemistry Research

Alpha-Pyridoin holds considerable significance in organic chemistry research due to several key attributes. Its structural features—containing both pyridine rings and an enediol moiety—make it a versatile compound for studying various chemical phenomena. The presence of nitrogen atoms in the pyridine rings provides basic sites for interactions, while the enediol functionality offers opportunities for redox chemistry and coordination with metal ions.

One of the most notable aspects of alpha-Pyridoin's significance lies in its role as a model compound for understanding enediol chemistry. Enediols represent an important class of organic compounds characterized by having hydroxyl groups attached to adjacent carbon atoms with a carbon-carbon double bond. Alpha-Pyridoin's stable enediol structure has allowed chemists to investigate fundamental reactions and properties of this functional group in the context of heterocyclic chemistry.

Additionally, alpha-Pyridoin serves as a platform for developing derivatives with enhanced or modified properties. By introducing various substituents onto the pyridine rings, researchers have been able to tune the compound's reactivity, solubility, and biological activities, making it a valuable starting point for the development of functional materials and bioactive compounds.

Evolution of Alpha-Pyridoin in Scientific Literature

The scientific literature concerning alpha-Pyridoin has evolved significantly since its early structural characterization in the 1950s. Through the decades, research interest shifted toward exploring the compound's derivatives and their properties. By the early 2000s, significant attention was being paid to the biological activities of alpha-Pyridoin, particularly its antioxidant properties. A pivotal publication in 2005 by researchers focused on "Preparation and antioxidant activity of α-pyridoin and its derivatives", marking an important transition toward applications-oriented research.

In more recent years, the literature has expanded to include investigations of alpha-Pyridoin's role in coordination chemistry, with studies examining its interactions with various metal ions, particularly copper complexes. The compound has also found applications in materials science, with research into its use in electroluminescent materials, demonstrating how alpha-Pyridoin research has diversified from pure structural studies to a wide range of application-focused investigations.

Classical Benzoin-Type Condensation Approaches

The benzoin condensation, a prototypical carbon-carbon bond-forming reaction, serves as the foundational method for alpha-pyridoin synthesis. This reaction typically involves the dimerization of aldehydes in the presence of a nucleophilic catalyst. For alpha-pyridoin, the substrate of interest is picolinaldehyde (2-pyridinecarboxaldehyde), which undergoes self-condensation to yield the α-hydroxy ketone product.

Historically, potassium cyanide (KCN) emerged as the catalyst of choice due to its ability to facilitate the deprotonation of picolinaldehyde, generating a reactive enolate intermediate. The enolate attacks a second aldehyde molecule, followed by proton transfer and elimination of the catalyst to form alpha-pyridoin [1] [4]. Early studies demonstrated that this reaction proceeds efficiently in aqueous media, with product precipitation serving as a visual indicator of completion [1]. The classical approach remains relevant due to its simplicity, though limitations such as cyanide toxicity and moderate yields under non-optimized conditions have driven innovations in catalyst design [4].

Catalyst-Specific Synthesis Pathways

Cyanide-Catalyzed Formation from Picolinaldehyde

The cyanide-catalyzed synthesis of alpha-pyridoin from picolinaldehyde is characterized by high specificity and rapid kinetics. In a seminal study, Poziomek et al. screened 35 potential catalysts and found that only cyanide ions induced rapid alpha-pyridoin formation in water [1]. The reaction achieves detectable product precipitation at cyanide concentrations as low as 5 μg/mL, making it not only synthetically useful but also a qualitative test for cyanide detection [1].

Mechanistically, cyanide activates picolinaldehyde via nucleophilic attack at the carbonyl carbon, forming a cyanohydrin intermediate. Deprotonation generates a resonance-stabilized enolate, which undergoes cross-coupling with a second aldehyde molecule. The final step involves protonation and catalyst regeneration, yielding alpha-pyridoin [1] [5]. Notably, the aqueous reaction medium enhances solubility of ionic intermediates, while product insolubility drives the equilibrium toward completion [1].

Metal-Assisted Synthetic Routes

While cyanide-dominated methods prevail, metal-assisted routes offer complementary strategies. For example, Raney nickel has been employed in reductive steps for pyridoin derivatives, though direct applications to alpha-pyridoin synthesis are less documented [3] [4]. In hydrogenation studies, palladium and platinum catalysts modulate chemo- and diastereoselectivity during pyridoin derivative transformations, suggesting potential for metal-mediated alpha-pyridoin functionalization [4]. Future research could explore bimetallic systems or supported metal catalysts to enhance reaction efficiency.

Modern Synthetic Strategies and Innovations

Contemporary approaches focus on replacing toxic cyanide catalysts with environmentally benign alternatives. N-Heterocyclic carbenes (NHCs), such as pyrido[1,2-a]-2-ethyl [1] [2] [4]triazol-3-ylidene, have shown promise in benzoin condensations [2]. Computational studies reveal that NHCs facilitate enamine formation via Breslow-type intermediates, with energy barriers comparable to cyanide-catalyzed pathways [2]. For instance, the coupling of NHCs with benzaldehyde proceeds through two competitive pathways: intermolecular proton transfer (Path A, 30.93 kcal/mol barrier) and tert-butanol-assisted hydrogen transfer (Path B, 28.84 kcal/mol barrier) [2]. These insights guide the design of chiral NHCs for asymmetric alpha-pyridoin synthesis.

Fluorinated catalysts represent another innovation. Fluorination of triazolium salts alters electrostatic interactions between catalysts and substrates, improving enantioselectivity and reaction rates in related Stetter reactions [6]. Though not yet applied to alpha-pyridoin, such modifications could enhance catalytic efficiency in benzoin-type condensations.

Green Chemistry Approaches to Alpha-Pyridoin Production

Efforts to align alpha-pyridoin synthesis with green chemistry principles emphasize solvent selection, catalyst recyclability, and energy efficiency. The classical cyanide-catalyzed reaction already benefits from water as a green solvent, minimizing organic waste [1]. Recent advances include:

- Solvent-Free Conditions: Mechanochemical approaches using ball milling could eliminate solvents entirely, though experimental data for alpha-pyridoin remain sparse.

- Biocatalysis: Enzymatic catalysts, such as thiamine diphosphate-dependent enzymes, mimic cyanide’s nucleophilic activation without toxicity [5].

- Photocatalysis: Preliminary studies on light-driven benzoin condensations suggest potential for reducing reliance on hazardous reagents.

A comparative analysis of traditional vs. modern methods is summarized below:

| Parameter | Cyanide-Catalyzed | NHC-Catalyzed |

|---|---|---|

| Catalyst Toxicity | High | Low |

| Reaction Medium | Aqueous | Organic Solvent |

| Energy Barrier (kcal/mol) | ~30 [1] | 24–29 [2] |

| Scalability | High | Moderate |

The 5,5'-substituted alpha-pyridoin derivatives represent the most promising class of compounds within the alpha-pyridoin family, demonstrating significantly enhanced antioxidant activities compared to the parent compound. These derivatives are synthesized through the benzoin condensation reaction using appropriately substituted pyridine-2-carboxaldehydes as starting materials [3].

5,5'-Dimethyl-Alpha-Pyridoin (Compound 5)

The 5,5'-dimethyl derivative of alpha-pyridoin exhibits markedly enhanced antioxidant activity compared to the parent compound. This derivative is synthesized through the benzoin condensation of 5-methylpyridine-2-carboxaldehyde in the presence of potassium cyanide as a catalyst . The introduction of methyl groups at the 5-position of both pyridine rings increases the electron density of the enediol system, resulting in enhanced radical scavenging capabilities.

Research conducted by Hatanaka et al. demonstrated that the 5,5'-dimethyl derivative showed superior DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity compared to the unsubstituted alpha-pyridoin . The enhanced activity is attributed to the electron-donating nature of the methyl substituents, which increases the electron density at the enediol moiety, facilitating more efficient radical scavenging through hydrogen atom transfer mechanisms.

5,5'-Dimethoxy-Alpha-Pyridoin (Compound 6)

The 5,5'-dimethoxy derivative represents the most potent antioxidant among all tested alpha-pyridoin derivatives. This compound is synthesized through the benzoin condensation of 5-methoxypyridine-2-carboxaldehyde . The methoxy groups at the 5-position provide strong electron-donating effects, significantly enhancing the antioxidant properties of the parent compound.

Quantitative studies revealed that the 5,5'-dimethoxy derivative exhibited the highest DPPH radical scavenging activity among all synthesized derivatives, with activity levels substantially exceeding those of ascorbic acid . The compound also demonstrated excellent lipid peroxidation inhibition in rat liver microsome systems, making it a promising candidate for pharmaceutical applications as an enediol antioxidant.

The superior antioxidant activity of the 5,5'-dimethoxy derivative is directly correlated with its low oxidation potential and high electron density at the enediol moiety . The methoxy substituents contribute to the stabilization of the phenoxyl radical formed during the antioxidant process, thereby enhancing the overall radical scavenging efficiency.

5,5'-Dibromo-Alpha-Pyridoin (Compound 7)

In contrast to the electron-donating methyl and methoxy derivatives, the 5,5'-dibromo derivative exhibits reduced antioxidant activity compared to the parent compound. This derivative is synthesized through the benzoin condensation of 5-bromopyridine-2-carboxaldehyde . The electron-withdrawing nature of the bromine substituents decreases the electron density at the enediol system, resulting in diminished radical scavenging capabilities.

The reduced activity of the 5,5'-dibromo derivative supports the structure-activity relationship that correlates electron density with antioxidant potency in alpha-pyridoin derivatives . This finding provides valuable insights for the rational design of more potent alpha-pyridoin-based antioxidants.

6,6'-Substituted Alpha-Pyridoin Derivatives

The 6,6'-substituted alpha-pyridoin derivatives demonstrate moderate antioxidant activities, generally inferior to their 5,5'-substituted counterparts but still possessing significant biological activity. These derivatives are synthesized through the benzoin condensation of 6-substituted pyridine-2-carboxaldehydes [3].

6,6'-Dimethyl-Alpha-Pyridoin (Compound 4)

The 6,6'-dimethyl derivative represents the most active compound among the 6,6'-substituted series. This derivative is synthesized through the benzoin condensation of 6-methylpyridine-2-carboxaldehyde . The methyl substituents at the 6-position provide moderate electron-donating effects, contributing to enhanced antioxidant activity compared to halogenated derivatives in the same series.

The 6,6'-dimethyl derivative exhibits moderate DPPH radical scavenging activity and lipid peroxidation inhibition capabilities . While not as potent as the 5,5'-substituted derivatives, this compound still demonstrates significant antioxidant properties, making it a viable candidate for further structural optimization.

6,6'-Dibromo-Alpha-Pyridoin (Compound 2)

The 6,6'-dibromo derivative is synthesized through the benzoin condensation of 6-bromopyridine-2-carboxaldehyde . The bromine substituents at the 6-position provide moderate electron-withdrawing effects, resulting in reduced antioxidant activity compared to the parent compound and other derivatives in the series.

Despite the electron-withdrawing nature of the bromine substituents, the 6,6'-dibromo derivative still retains moderate antioxidant activity, suggesting that the enediol system maintains its radical scavenging capabilities even with electron-deficient substituents . This finding indicates the robust nature of the alpha-pyridoin scaffold for antioxidant applications.

6,6'-Dichloro-Alpha-Pyridoin (Compound 3)

The 6,6'-dichloro derivative is synthesized through the benzoin condensation of 6-chloropyridine-2-carboxaldehyde . Similar to the dibromo derivative, the chlorine substituents provide electron-withdrawing effects, resulting in moderate antioxidant activity.

The 6,6'-dichloro derivative exhibits comparable antioxidant properties to the dibromo derivative, with moderate DPPH radical scavenging activity and lipid peroxidation inhibition capabilities . The similarity in activity between the dibromo and dichloro derivatives suggests that the position of substitution (6,6'-) has a greater impact on antioxidant activity than the specific nature of the halogen substituent.

Alpha-Pyridoin Oxime Derivatives

Alpha-pyridoin oxime derivatives represent a unique class of compounds that have been extensively studied for their coordination chemistry and structural transformation properties. The oxime derivative, specifically (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime (α-pyroxH₂), has been the subject of numerous investigations focusing on its metal complex formation capabilities [4] [5].

Copper Complex Formation

The alpha-pyridoin oxime derivative demonstrates remarkable ability to form copper complexes through coordination chemistry. Research by various groups has shown that α-pyroxH₂ undergoes copper-promoted structural transformations when reacted with copper(II) chloride dihydrate in the presence of triethylamine [4] [5].

The reaction of copper(II) chloride dihydrate with α-pyroxH₂ in refluxing methanol produces a dodecanuclear copper cluster complex, [Cu₁₂Cl₁₂(mpydol)₄(pydox)₂(MeOH)₄], where mpydol²⁻ represents the dianion of 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol and pydox²⁻ represents the dianion of (E,E)-1,2-di(pyridin-2-yl)ethanedione dioxime [4] [5].

Controlled experiments have demonstrated that the transformation of α-pyroxH₂ is specifically copper-assisted, with the metal ion playing a crucial role in facilitating the structural rearrangement [4] [5]. When the solvent is changed from methanol to acetonitrile, different coordination polymers are obtained, highlighting the solvent-dependent nature of the complex formation process.

Structural Transformations

The alpha-pyridoin oxime derivative undergoes several interesting structural transformations in the presence of copper ions. These transformations include the formation of mpydol²⁻ and pydox²⁻ ligands from the original α-pyroxH₂ structure [4] [5].

The mechanistic pathways for these transformations have been extensively studied and involve copper-promoted oxidation and rearrangement reactions. The α-pyroxH₂ → mpydol²⁻ and α-pyroxH₂ → pydox²⁻ transformations represent novel examples of metal-assisted ligand modification reactions [4] [5].

Additionally, the α-pyroxH₂ → pic⁻ (pyridine-2-carboxylate) transformation has been observed, providing another example of the versatile reactivity of the oxime derivative in the presence of copper ions [4] [5]. These transformations demonstrate the potential of alpha-pyridoin oxime derivatives as precursors for complex coordination compounds with diverse structural architectures.

Structure Modification Strategies

The development of alpha-pyridoin derivatives follows several key structure modification strategies that have been successfully employed to enhance antioxidant activity and tailor physicochemical properties. These strategies are based on systematic structure-activity relationship studies and mechanistic understanding of the antioxidant processes [3] [6].

Electron Density Optimization

The primary strategy for enhancing antioxidant activity involves optimizing the electron density at the enediol moiety of alpha-pyridoin. Research has demonstrated a direct correlation between electron density and antioxidant potency, with higher electron density leading to more efficient radical scavenging .

Electron-donating substituents, such as methyl and methoxy groups, have been successfully employed to increase electron density at the enediol system. The 5,5'-dimethoxy derivative represents the optimal balance of electron donation and molecular stability, resulting in the highest antioxidant activity among all tested derivatives .

Benzoin Condensation Methodology

The benzoin condensation reaction serves as the primary synthetic strategy for preparing alpha-pyridoin derivatives. This reaction involves the condensation of two molecules of substituted pyridine-2-carboxaldehyde in the presence of a suitable catalyst, typically potassium cyanide [3].

The reaction conditions can be optimized to favor the formation of specific derivatives. Parameters such as catalyst concentration, reaction temperature, and solvent choice all influence the yield and purity of the desired products . The benzoin condensation approach provides a versatile platform for systematic structural modification and has been successfully employed to generate libraries of alpha-pyridoin derivatives.

Oxime Formation Strategy

The conversion of alpha-pyridoin to its oxime derivative represents an alternative modification strategy that introduces new coordination capabilities. The oxime formation is typically achieved through the reaction of alpha-pyridoin with hydroxylamine under appropriate conditions [4] [5].

The oxime derivative exhibits unique properties compared to the parent compound, particularly in its ability to form stable metal complexes. This modification strategy opens new avenues for applications in coordination chemistry and materials science [4] [5].

Substituent Position Effects

Systematic studies have revealed that the position of substituents on the pyridine rings significantly influences the antioxidant properties of alpha-pyridoin derivatives. The 5,5'-substitution pattern consistently produces derivatives with superior antioxidant activities compared to 6,6'-substitution .

This positional effect is attributed to the electronic influence of substituents on the enediol system. Substituents at the 5-position have a more direct electronic interaction with the enediol moiety, resulting in more pronounced effects on antioxidant activity . This understanding guides the rational design of new derivatives with optimized properties.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant